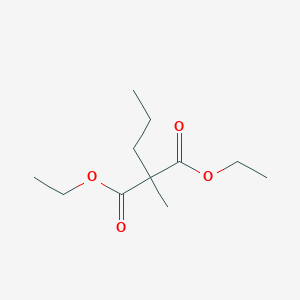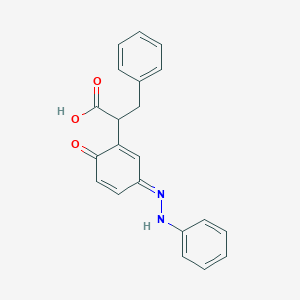
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)-, commonly known as Sudan I, is a synthetic organic compound used as a dye in the food industry. It is a carcinogenic substance and has been banned in many countries due to its harmful effects on human health. However, Sudan I has been found to have potential applications in scientific research due to its unique properties.
Mechanism Of Action
Sudan I binds to DNA and proteins through the formation of covalent bonds. It has been found to induce DNA damage and mutations. Sudan I has also been found to inhibit the activity of enzymes that are involved in the metabolism of carcinogens.
Biochemical And Physiological Effects
Sudan I has been found to have toxic effects on the liver, kidneys, and reproductive system. It has been shown to induce oxidative stress and inflammation. Sudan I has also been found to have estrogenic and anti-androgenic effects.
Advantages And Limitations For Lab Experiments
Sudan I has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high binding affinity for DNA and proteins, making it a useful tool for studying their interactions. However, its carcinogenic properties make it a hazardous substance to work with, and strict safety protocols must be followed.
Future Directions
Future research on Sudan I could focus on its potential applications in cancer therapy. Its ability to bind to DNA and proteins could be utilized to deliver anticancer drugs directly to cancer cells. Additionally, further studies could be conducted to understand the mechanisms by which Sudan I induces DNA damage and mutations, which could lead to the development of new therapies for cancer.
Synthesis Methods
Sudan I is synthesized by the diazotization of 2-amino-5-phenylazo-phenol followed by coupling with benzoic acid. The resulting compound is a red crystalline powder that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Sudan I has been used in various scientific research studies due to its ability to bind to DNA and proteins. It has been used as a fluorescent probe to study the interaction of proteins with DNA. Sudan I has also been used as a model compound to study the effects of azo dyes on the environment and human health.
properties
CAS RN |
101493-07-6 |
|---|---|
Product Name |
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- |
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
InChI Key |
TZXQJFQCLZWIRF-HAVVHWLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C2=C/C(=N/NC3=CC=CC=C3)/C=CC2=O)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC(=NNC3=CC=CC=C3)C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



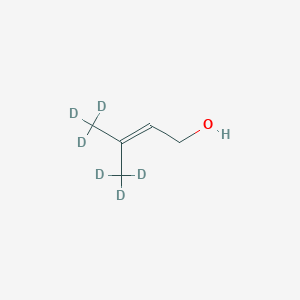
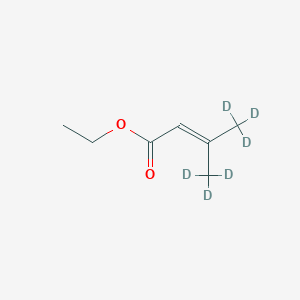
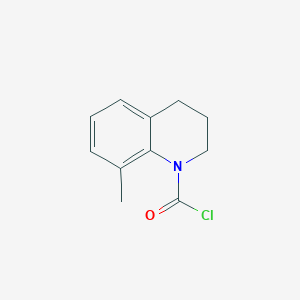
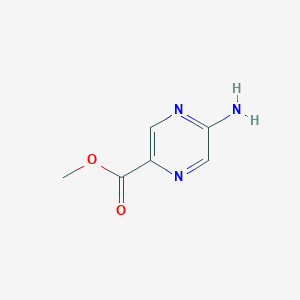
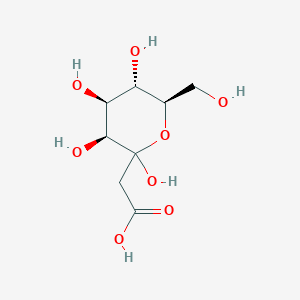

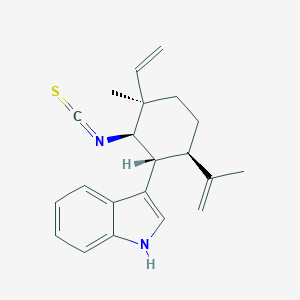
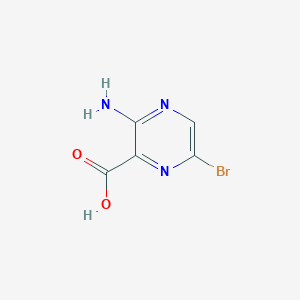
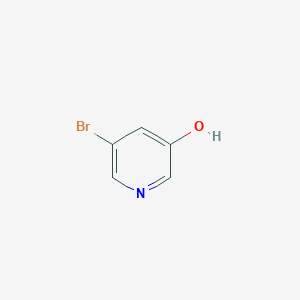
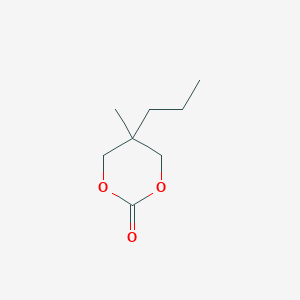
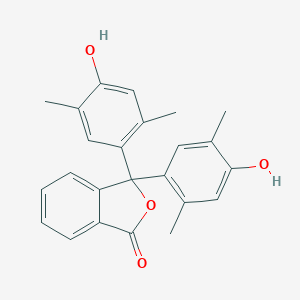
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
